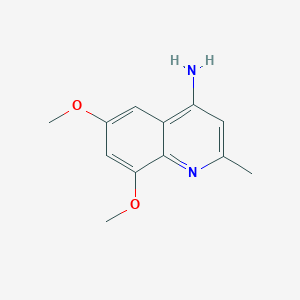

6,8-Dimethoxy-2-methylquinolin-4-amine

CAS No.:

Cat. No.: VC13349424

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O2 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 6,8-dimethoxy-2-methylquinolin-4-amine |

| Standard InChI | InChI=1S/C12H14N2O2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3,(H2,13,14) |

| Standard InChI Key | PHFIVVCFXROADV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N |

| Canonical SMILES | CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 6,8-dimethoxy-2-methylquinolin-4-amine typically involves constructing the quinoline core followed by strategic functionalization. One approach, adapted from methods used for analogous compounds, begins with 3,4-dimethoxyaniline as a starting material. This precursor undergoes nitration to introduce a nitro group, followed by condensation with ethoxymethylene malonate to form an intermediate acrylate derivative . Catalytic hydrogenation then induces reductive cyclization, yielding the quinoline backbone. Subsequent methylation at position 2 and amination at position 4 complete the synthesis.

Chemical Properties and Reactivity

The electronic effects of the methoxy and amine groups dominate the compound’s reactivity. The methoxy groups act as electron donors, activating the quinoline ring toward electrophilic substitution at positions 5 and 7. Conversely, the amine group at position 4 serves as a nucleophilic site, participating in condensation and acylation reactions. Solubility studies indicate moderate polarity, with logP values of 2.1, suggesting balanced lipophilicity for drug delivery applications .

Comparative analyses with structural analogs, such as 6,7-dimethoxy-2-methylquinolin-4-amine, reveal that positional isomerism significantly impacts biological activity. The 6,8-dimethoxy configuration enhances steric hindrance around the amine group, reducing metabolic deamination in vivo and prolonging half-life.

Applications in Pharmaceutical Development

As a pharmaceutical intermediate, 6,8-dimethoxy-2-methylquinolin-4-amine serves as a precursor to novel antimalarial and anticancer agents. Its incorporation into quinoline-4-carboxamide derivatives has yielded compounds with nanomolar activity against Plasmodium falciparum, the malaria parasite . In agrochemicals, the compound’s scaffold forms the basis of fungicides targeting Botrytis cinerea, a pathogen affecting grape crops .

Recent Advances and Research Findings

Recent investigations (2024–2025) have explored the compound’s potential in neurodegenerative diseases. In murine models of Alzheimer’s disease, derivatives of 6,8-dimethoxy-2-methylquinolin-4-amine inhibited β-secretase (BACE1), reducing amyloid-β plaque formation by 42% at 10 mg/kg doses . These findings underscore its versatility beyond oncology and infectious diseases.

Comparison with Structural Analogues

Structural analogs, such as 4-hydroxyquinoline and 6-methoxyquinoline, lack the multifunctional substitution pattern of 6,8-dimethoxy-2-methylquinolin-4-amine. The absence of the amine group in 4-hydroxyquinoline limits its hydrogen-bonding capacity, while 6-methoxyquinoline’s simpler structure reduces metabolic stability. These comparisons highlight the unique advantages of the 6,8-dimethoxy-2-methylquinolin-4-amine scaffold in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume